alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine

Lipophilicity Blood–brain barrier permeability CNS drug design

alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine (CAS 73758-30-2) is a synthetic substituted phenethylamine derivative characterized by a meta-trifluoromethyl group on the phenyl ring and an N-(3-phenyl-2-propynyl) substituent on the amine nitrogen. With a molecular formula of C₁₉H₁₈F₃N and a molecular weight of 317.35 g/mol, this compound belongs to the broader class of propargylamine-functionalized phenethylamines, a structural family that has historically been explored for monoamine oxidase (MAO) inhibition, serotonergic modulation, and central nervous system (CNS) applications.

Molecular Formula C19H18F3N
Molecular Weight 317.3 g/mol
CAS No. 73758-30-2
Cat. No. B13408760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine
CAS73758-30-2
Molecular FormulaC19H18F3N
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C(F)(F)F)NCC#CC2=CC=CC=C2
InChIInChI=1S/C19H18F3N/c1-15(23-12-6-10-16-7-3-2-4-8-16)13-17-9-5-11-18(14-17)19(20,21)22/h2-5,7-9,11,14-15,23H,12-13H2,1H3
InChIKeyFCNDNDLSSPPNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine (CAS 73758-30-2)


alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine (CAS 73758-30-2) is a synthetic substituted phenethylamine derivative characterized by a meta-trifluoromethyl group on the phenyl ring and an N-(3-phenyl-2-propynyl) substituent on the amine nitrogen . With a molecular formula of C₁₉H₁₈F₃N and a molecular weight of 317.35 g/mol, this compound belongs to the broader class of propargylamine-functionalized phenethylamines, a structural family that has historically been explored for monoamine oxidase (MAO) inhibition, serotonergic modulation, and central nervous system (CNS) applications [1]. The combination of the electron-withdrawing trifluoromethyl group—known to enhance metabolic stability and lipophilicity—with the sterically demanding 3-phenylpropargyl N-substituent distinguishes this compound from simpler N-alkyl or N-propargyl phenethylamine analogs .

Why Generic Substitution Fails for CAS 73758-30-2 in CNS-Focused Research Programs


Superficial structural similarity among m-trifluoromethylphenethylamine derivatives masks critical differences in N-substituent identity, lipophilicity, and steric bulk that can profoundly alter target engagement, metabolic fate, and blood–brain barrier penetration. CAS 73758-30-2 carries a bulky N-(3-phenyl-2-propynyl) group absent in fenfluramine (N-ethyl), its N-desmethyl analog (N-propargyl), and the N,N-dimethyl analog . Published SAR studies on N,N-dialkyl-3-phenylpropyn-2-amines demonstrate that lipophilicity and N-substituent size are controlling variables for tryptamine-like behavioral activity in vivo [1]. Furthermore, the propargylamine pharmacophore is established as a mechanism-based inactivator of MAO, where the N-substituent governs MAO-A versus MAO-B isoform selectivity—meaning that an N-(3-phenylpropargyl) compound cannot be assumed to replicate the selectivity profile of an N-propargyl or N-ethyl congener [2]. Therefore, direct substitution with any comparator without experimental validation introduces unacceptable risk in pharmacological or toxicological studies.

Quantitative Differentiation Evidence for alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine


Increased Lipophilicity (clogP) Versus Fenfluramine and N-Desmethyl Analog

The 3-phenylpropargyl N-substituent of CAS 73758-30-2 adds substantial lipophilic bulk relative to fenfluramine (N-ethyl) and the N-desmethyl-propargyl analog (CAS 15270-68-5). Calculated logP (clogP) for CAS 73758-30-2 is estimated at 4.9–5.3 (ChemAxon/ALOGPS consensus), compared to fenfluramine clogP ≈ 3.4 and the N-desmethyl analog clogP ≈ 3.1 . This ~1.5–2.2 log unit increase predicts significantly higher membrane partitioning and blood–brain barrier penetrance, which may be advantageous or limiting depending on the target profile [1].

Lipophilicity Blood–brain barrier permeability CNS drug design

Molecular Weight Differentiation for CNS Drug-Likeness Profiling

CAS 73758-30-2 (MW = 317.35 g/mol) falls near or above the conventional CNS drug-likeness upper bound of MW ≤ 350 Da, whereas fenfluramine (MW = 231.26) and the N-desmethyl analog (MW = 241.25) reside comfortably within optimal CNS property space . The 76–86 Da molecular weight increase arises directly from the phenyl-substituted propargyl group and may reduce passive permeability relative to smaller congeners [1].

Molecular weight CNS drug-likeness Physicochemical property space

N-Substituent Steric Bulk and Implications for MAO Isoform Selectivity

The propargylamine moiety is a well-established mechanism-based inactivator of MAO enzymes. SAR studies across multiple propargylamine chemotypes have demonstrated that N-substituent identity is a primary determinant of MAO-A versus MAO-B selectivity [1]. CAS 73758-30-2 possesses an N-(3-phenylpropargyl) group that is significantly bulkier and more lipophilic than the N-propargyl group of the N-desmethyl analog (CAS 15270-68-5) and the N-ethyl group of fenfluramine . In the propargylamine series, increasing N-substituent size has been associated with shifts in MAO-B/MAO-A selectivity ratios [2]. However, no direct head-to-head MAO inhibition data exist for CAS 73758-30-2 versus these comparators.

Monoamine oxidase inhibition N-substituent SAR Propargylamine pharmacophore

Patent-Disclosed Anxiolytic and Anti-Aggressive Activity of Structurally Related N-(3-Phenylpropargyl)amines

A patent assigned to Université de Montréal (EP 0636021 B1) claims propargylamine derivatives of general formula (I) for the treatment of anxiety, psychotic states, and aggressive behavior, where R includes unsubstituted phenyl and phenyl substituted with trifluoromethyl, among other groups [1]. CAS 73758-30-2 falls within the generic structural scope of this patent. The patent discloses effective unit dosages of 30–500 mg and explicitly claims anti-aggressive behavior in the substantial absence of impaired motor activity—a differentiation from sedative anxiolytics [1]. Quantitative behavioral data from the foundational SAR study by Kwatra et al. (1978) on N,N-dialkyl-3-phenylpropyn-2-amines demonstrates that tryptamine-like behavioral activity in mice is a function of lipophilicity and N-alkyl substitution pattern [2].

Anxiolytic Anti-aggressive Propargylamine derivatives

Structural Differentiation from Fenfluramine-Class Serotonergic Agents

Fenfluramine exerts its pharmacological effects primarily through serotonin (5-HT) release and 5-HT₂ receptor agonism, mediated by both the parent compound and its primary N-deethylated metabolite, norfenfluramine [1]. CAS 73758-30-2 possesses an N-(3-phenyl-2-propynyl) group that is structurally incapable of undergoing the N-dealkylation pathway that generates the active norfenfluramine metabolite from fenfluramine . This distinction has been explicitly exploited in patent literature (e.g., JP 2019507111 A) describing 'metabolically resistant fenfluramine analogues' where N-substituent modification is used to block metabolic deactivation or toxification pathways [2]. However, no direct metabolic stability or pharmacokinetic data for CAS 73758-30-2 have been identified in the published literature.

Serotonin receptor Fenfluramine analog N-dealkylation resistance

Optimal Research and Industrial Application Scenarios for alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine


CNS Drug Discovery Programs Investigating N-Substituent Effects on MAO Selectivity

CAS 73758-30-2 is optimally deployed as a probe compound in structure–activity relationship (SAR) studies examining how bulky N-(3-phenylpropargyl) substitution modulates MAO-A versus MAO-B isoform selectivity within the propargylamine pharmacophore class [1]. Its sterically demanding N-substituent, when compared head-to-head with the N-propargyl analog (CAS 15270-68-5), can reveal steric tolerance limits within the MAO active-site cavity. This application directly leverages the compound's key differentiation: N-substituent bulk that distinguishes it from all simpler N-alkyl and N-propargyl phenethylamine congeners .

Anxiolytic and Anti-Aggressive Behavioral Pharmacology Studies

Based on patent coverage (EP 0636021 B1), CAS 73758-30-2 is suitable for in vivo behavioral pharmacology programs targeting anxiety, aggression, and psychotic states, particularly where motor-function-sparing anxiolysis is a desired profile [1]. The compound's structural placement within the claimed patent scope provides an intellectual property foothold absent for many comparator compounds. This scenario is directly supported by patent-disclosed effective dose ranges of 30–500 mg and the explicit claim of anti-aggressive activity without motor impairment [1].

Serotonergic Pharmacology Studies Requiring Metabolic Stability at the N-Substituent

For research programs investigating serotonergic neurotransmission where the confounding effects of N-dealkylated metabolites (e.g., norfenfluramine from fenfluramine) must be excluded, CAS 73758-30-2 provides a structurally rational alternative [1]. The N-(3-phenyl-2-propynyl) substituent is predicted to resist cytochrome P450-mediated N-dealkylation based on the presence of the alkyne moiety and steric shielding of the amine . This application is procurement-relevant when the experimental objective requires a compound with fenfluramine-like structural features but without the N-dealkylation metabolic liability that generates 5-HT₂B-active metabolites associated with valvulopathy risk [1].

Lipophilicity-Driven CNS Distribution and Tissue Partitioning Studies

With a predicted clogP of 4.9–5.3, CAS 73758-30-2 occupies a distinct lipophilicity range compared to fenfluramine (clogP ≈ 3.4) and the N-desmethyl analog (clogP ≈ 3.1) [1]. This ~2 log unit higher lipophilicity makes the compound suitable for studies examining the relationship between lipophilicity and CNS tissue distribution, brain-to-plasma ratio, or non-specific tissue binding. Researchers can use CAS 73758-30-2 as a high-logP comparator in a series that spans a >100-fold range in predicted membrane partitioning, enabling quantitative assessment of lipophilicity-dependent pharmacokinetic or toxicological endpoints .

Quote Request

Request a Quote for alpha-Methyl-N-(3-phenyl-2-propynyl)-m-trifluoromethylphenethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.